molecular formula C14H12O4 B6397774 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261986-57-5

2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397774
CAS No.: 1261986-57-5
M. Wt: 244.24 g/mol
InChI Key: RFJBXDAPCWOKSM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups

Properties

IUPAC Name

2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(16)7-11/h1-7,15-16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJBXDAPCWOKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689102
Record name 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-57-5
Record name 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxymethylphenylboronic acid with 2-hydroxybenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 100°C .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) for nitration or halogen sources like bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of 4-formyl-2-hydroxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4-(4-hydroxymethylphenyl)methanol.

    Substitution: Formation of 2-hydroxy-4-(4-hydroxymethylphenyl)benzoic acid derivatives with various substituents on the aromatic ring.

Scientific Research Applications

2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. Additionally, its anti-inflammatory effects may involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethylphenylboronic acid: Shares the hydroxymethylphenyl group but lacks the carboxyl group.

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    2-Hydroxy-4-methylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness

2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

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